Hidróxidos de metales de transición

Transition metal hydroxides are inorganic compounds that consist of a transition metal ion and one or more hydroxide (OH⁻) ions. These materials exhibit diverse chemical properties due to the varying oxidation states and coordination geometries of the transition metals, which include elements from groups 4 to 12 on the periodic table. Common examples include ferric hydroxide (Fe(OH)₃), cupric hydroxide (Cu(OH)₂), and nickel(II) hydroxide (Ni(OH)₂).

Transition metal hydroxides are widely used in various applications, such as catalysis, energy storage devices like batteries and capacitors, adsorption of heavy metals, and drug delivery systems. In catalytic processes, these compounds can act as catalysts or promoters due to their Lewis acid properties and redox capabilities. For energy storage, their ability to intercalate and de-intercalate metal ions makes them promising materials for lithium-ion batteries and other rechargeable cells.

These hydroxides are typically synthesized through precipitation methods using aqueous solutions of transition metal salts and bases, followed by drying or calcination to obtain solid materials with specific morphologies. The properties of the resulting compounds can be fine-tuned by varying reaction conditions such as pH, temperature, and concentration, making them versatile in both fundamental research and practical applications.

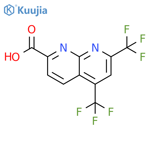

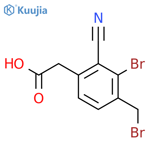

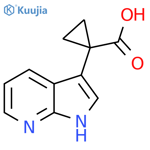

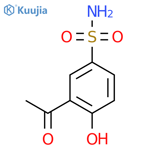

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

Yttrium hydroxide(Y(OH)3) | 16469-22-0 | H3O3Y |

|

Platinum(2+),tetraammine-, hydroxide (1:2), (SP-4-1)- | 15651-37-3 | H14N4O2Pt |

|

Hexaaquavanadium(III)(3+) | 21374-21-0 | H6O6V |

|

Copper chloride hydroxide (Cu2Cl(OH)3); Mineral-form | 12186-00-4 | ClCu2H3O3 |

|

cobalt trihydroxide | 1307-86-4 | CoH6O3 |

|

copper chloride oxide | 1332-40-7 | Cl2Cu4H6O6 |

|

Zinc hydroxide | 20427-58-1 | H2O2Zn |

|

Iron hydroxide(Fe(OH)2) | 18624-44-7 | FeH4O2 |

|

Copper Hydroxide | 20427-59-2 | CU.(OH)2 |

|

Cadmium hydroxide | 21041-95-2 | CdH2O2 |

Literatura relevante

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

Proveedores recomendados

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados